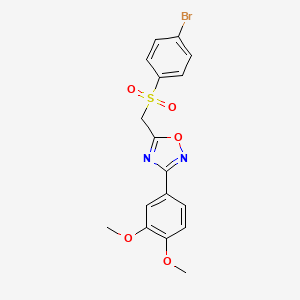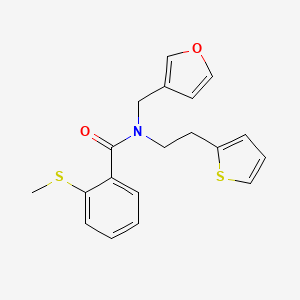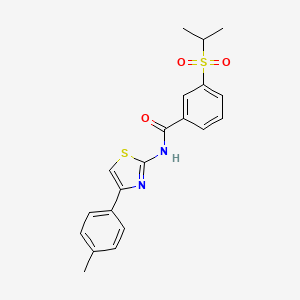![molecular formula C15H18N2O3 B2371096 N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2305395-74-6](/img/structure/B2371096.png)
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide, commonly known as MPP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. MPP belongs to the class of compounds known as piperidinyl propenamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of MPP is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the production of pro-inflammatory cytokines. MPP has also been found to activate certain pathways that promote the survival of cells under stress conditions.
Biochemical and Physiological Effects
MPP has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, MPP has been shown to have anti-cancer properties, particularly against breast and lung cancer cells. MPP has also been found to have anti-viral activity against the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of MPP is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on MPP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MPP has been found to have neuroprotective properties, which may make it a promising candidate for further study in this area. Another potential direction for research is the development of MPP analogs with improved properties, such as increased potency or reduced toxicity. Overall, MPP has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesis Methods
The synthesis of MPP involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde with propargylamine in the presence of a catalyst. The resulting product is then subjected to further purification to obtain pure MPP. This synthesis method has been optimized to produce high yields of MPP with excellent purity.
Scientific Research Applications
MPP has been extensively studied for its potential use in treating various diseases. One of the most promising applications of MPP is its anti-inflammatory activity. Studies have shown that MPP can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with many diseases, including arthritis, asthma, and inflammatory bowel disease.
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11-7-8-12(13(10-11)20-2)17-9-5-4-6-15(17)19/h3,7-8,10H,1,4-6,9H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHOKMUHWGBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)N2CCCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)


![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)
![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)




![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)
![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)

